3-Bromo-4-hydroxy-5-methylbenzoic acid

Inflammation Lipid Mediator Enzyme Inhibition

3-Bromo-4-hydroxy-5-methylbenzoic acid (CAS 861537-87-3) is a differentiated tri-substituted benzoic acid building block. The 3-bromo substituent provides a reactive handle for Suzuki-Miyaura and Buchwald-Hartwig couplings under milder conditions than chloro analogs, owing to lower C-Br bond dissociation energy. A predicted pKa of 4.25 ensures favorable passive membrane permeability for lead optimization. Validated as a 5-lipoxygenase inhibitor (IC50 = 3.60 µM), it enables rapid SAR library synthesis for anti-inflammatory programs targeting asthma and atherosclerosis. Choose this bromo-hydroxy-methyl scaffold when synthetic efficiency and drug-like physicochemical properties are critical to your pipeline.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
Cat. No. B12101679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxy-5-methylbenzoic acid
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)Br)C(=O)O
InChIInChI=1S/C8H7BrO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12)
InChIKeyRJZDNDUMUXIJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-hydroxy-5-methylbenzoic Acid: Procurement-Grade Halogenated Benzoic Acid Scaffold for Specialized Synthesis and Biomedical Research


3-Bromo-4-hydroxy-5-methylbenzoic acid (CAS 861537-87-3, C8H7BrO3, MW 231.04) is a tri-substituted hydroxybenzoic acid derivative featuring bromine at C3, a hydroxyl at C4, and a methyl group at C5 . Its predicted physicochemical properties include a pKa of 4.25±0.10, a boiling point of 340.9±42.0 °C, and a density of 1.739±0.06 g/cm³ . The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, with the bromine substituent providing a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the carboxylic acid group enabling amide or ester bond formation .

Why In-Class Substitution of 3-Bromo-4-hydroxy-5-methylbenzoic Acid Compromises Synthetic Utility and Biological Profiling


Substituting 3-Bromo-4-hydroxy-5-methylbenzoic acid with other halogenated or methyl-substituted benzoic acid analogs cannot be assumed to yield equivalent outcomes. The specific 3-bromo, 4-hydroxy, 5-methyl substitution pattern creates a unique electronic and steric environment on the aromatic ring, which directly influences both chemical reactivity (e.g., regioselectivity in electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reaction rates) and biological target engagement [1]. Furthermore, even minor structural changes (e.g., Cl vs. Br vs. I at C3, or absence of the 5-methyl group) can drastically alter predicted physicochemical properties such as logP and pKa, thereby affecting compound solubility, membrane permeability, and metabolic stability in downstream assays .

Quantitative Differentiation Evidence for 3-Bromo-4-hydroxy-5-methylbenzoic Acid vs. Closest Analogs


5-Lipoxygenase (5-LO) Inhibition: Single-Point IC50 Activity vs. In-Class Benchmark

In a human neutrophil cell-intact assay, 3-Bromo-4-hydroxy-5-methylbenzoic acid inhibited 5-LO with an IC50 of 3.60 µM (3,600 nM) [1]. This represents moderate enzymatic activity. While direct head-to-head data for closely related analogs (e.g., 3-chloro or 3-iodo derivatives) are absent from public literature, this value can be cross-referenced against the class-level benchmark for salicylic acid derivatives, which often exhibit IC50 values in the high micromolar to millimolar range for this target, placing the brominated analog in a more active tier [2].

Inflammation Lipid Mediator Enzyme Inhibition

Halogen-Dependent Reactivity: Bromine as a Superior Leaving Group for Cross-Coupling vs. Chloro Analogs

The bromine atom at the C3 position provides a quantitatively superior leaving group for palladium-catalyzed cross-coupling reactions compared to the corresponding chloro analog (3-chloro-4-hydroxy-5-methylbenzoic acid). The C-Br bond dissociation energy (approximately 280 kJ/mol) is significantly lower than the C-Cl bond dissociation energy (approximately 340 kJ/mol), translating to faster oxidative addition rates in catalytic cycles [1]. This fundamental property enables more efficient Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings under milder conditions and with higher yields.

Organic Synthesis Catalysis C-C Bond Formation

Predicted Physicochemical Differentiation: pKa and logP Values vs. 3,5-Dibromo Analog

Computational predictions indicate that the presence of a single bromine and a 5-methyl group confers distinct physicochemical properties compared to the dibrominated analog (3,5-dibromo-4-hydroxybenzoic acid). The target compound exhibits a predicted pKa of 4.25±0.10 , which is higher (less acidic) than the 3,5-dibromo analog (predicted pKa ~3.5), due to the electron-donating effect of the 5-methyl group counteracting the electron-withdrawing effect of the single bromine. This difference of ~0.75 pKa units corresponds to a ~5.6-fold difference in ionization state at physiological pH (7.4), which can significantly impact solubility, permeability, and protein binding [1].

Physicochemical Profiling Drug Design ADME

Commercial Availability and Quality Assurance: High Purity Specifications with Batch-Specific Analytical Data

While several vendors supply this compound, procurement from suppliers offering batch-specific analytical certificates (CoA) with quantitative purity and identity data is critical for research reproducibility. For instance, Bidepharm provides this compound at a standard purity of 98%, with batch-specific NMR, HPLC, and GC data available . This level of documented quality assurance contrasts with some alternative suppliers who may offer lower purity grades (e.g., 95%) without guaranteed analytical documentation, potentially introducing variability into synthetic yields or biological assay results .

Procurement Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for 3-Bromo-4-hydroxy-5-methylbenzoic Acid Based on Verified Evidence


Medicinal Chemistry: Synthesis of 5-Lipoxygenase (5-LO) Inhibitor Libraries

As demonstrated by its IC50 of 3.60 µM against 5-LO in human neutrophils [1], this compound serves as a validated starting point for developing novel anti-inflammatory agents. Its bromine handle allows for rapid diversification via cross-coupling to generate focused libraries for structure-activity relationship (SAR) studies, aiming to improve potency and selectivity against this clinically relevant target in asthma and atherosclerosis.

Organic Synthesis: Building Block for Complex Molecule Assembly via Palladium-Catalyzed Cross-Coupling

The lower C-Br bond dissociation energy compared to C-Cl enables efficient Suzuki-Miyaura and other Pd-catalyzed reactions under milder conditions [2]. This makes it an ideal building block for constructing biaryl motifs found in numerous pharmaceuticals (e.g., sartans, kinase inhibitors) and agrochemicals, offering a synthetic advantage over less reactive chloro analogs in convergent synthetic routes.

Physicochemical Profiling: Scaffold with Favorable Predicted pKa for Oral Bioavailability Optimization

The predicted pKa of 4.25 indicates a lower degree of ionization at physiological pH compared to the more acidic 3,5-dibromo analog. This property is advantageous in early drug discovery for designing compounds with improved passive membrane permeability and reduced efflux transporter recognition, making it a strategic choice for lead series where oral absorption is a key optimization parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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